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molecular formula C24H20N2O2 B8787381 Methyl 1-trityl-1H-imidazole-2-carboxylate

Methyl 1-trityl-1H-imidazole-2-carboxylate

Cat. No. B8787381
M. Wt: 368.4 g/mol
InChI Key: LGDOBQWOOIBGFF-UHFFFAOYSA-N
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Patent
US05039691

Procedure details

After a solution of 3.2 g (8.7 mmol.) of 1-trityl-2-carbomethoxyimidazole in 40 mL of a 5% solution of acetic acid in methanol was refluxed for 30 minutes, it was concentrated in vacuo. Recrystallization from ethanol afforded colorless needles, mp 187°-188° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:20]1[CH:24]=[CH:23][N:22]=[C:21]1[C:25]([O:27][CH3:28])=[O:26])(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)(=O)C>CO>[C:25]([C:21]1[NH:20][CH:24]=[CH:23][N:22]=1)([O:27][CH3:28])=[O:26]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=NC=C1)C(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol afforded colorless needles, mp 187°-188° C.

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)C=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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